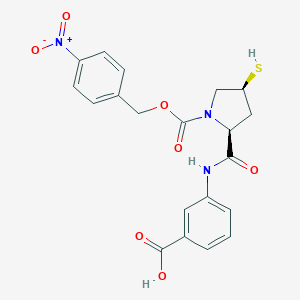

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid

Vue d'ensemble

Description

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid (CAS: 202467-69-4) is a critical pharmaceutical intermediate used in the synthesis of ertapenem, a carbapenem-class β-lactam antibiotic. Its molecular formula is C₂₀H₁₉N₃O₇S, with a molecular weight of 445.45 g/mol . The compound features a stereospecific (2S,4S)-pyrrolidine backbone modified with a 4-nitrobenzyloxycarbonyl (PNZ) protecting group and a benzoic acid moiety. This structure ensures its role as a key precursor in forming the β-lactam core of ertapenem, which is essential for bacterial cell wall inhibition .

Quality standards for this compound include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid involves multi-step synthesis. One common route involves:

Starting Materials: : Utilization of readily available compounds such as 4-nitrobenzyl alcohol, pyrrolidine derivatives, and benzoic acid.

Reaction Conditions: : These reactions generally require precise control of temperature and pH. The initial steps might involve esterification reactions, followed by selective reduction and coupling reactions.

Industrial Production Methods: Industrial synthesis scales up these methods with modifications to improve yield and purity. Automation and continuous flow systems may be employed to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: This compound participates in various chemical reactions, including:

Oxidation: : It can undergo oxidation, especially at the mercapto group, to form disulfides.

Reduction: : The nitro group in its structure can be reduced to an amine under suitable conditions.

Substitution: : The benzyl group attached to the pyrrolidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or iodine.

Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.

Substitution: : Uses various nucleophiles under controlled acidic or basic conditions.

Major Products

Disulfide derivatives: : From oxidation.

Aminobenzyl derivatives: : From reduction.

Substituted benzoic acid derivatives: : From substitution reactions.

Chemistry

Catalysis: : As a ligand in catalytic systems due to its ability to coordinate with metals.

Biology

Enzyme Inhibition: : As a potential inhibitor of certain enzymes due to its structural similarity to enzyme substrates.

Medicine

Pharmacology: : As a lead compound in drug design for targeting specific molecular pathways.

Industry

Material Science: : In the development of novel polymers and materials with specific mechanical properties.

Mécanisme D'action

This compound's effects are mediated through its interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or metal ions.

Pathways Involved: : Can alter enzymatic activities or modulate receptor functions, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (CAS: 96034-64-9)

- Structure : Shares the (2S,4S)-pyrrolidine core and PNZ protecting group but replaces the benzoic acid moiety with a dimethylcarbamoyl group at the 2-position .

- Application: Intermediate for meropenem, another carbapenem antibiotic. The dimethylcarbamoyl group enhances stability during synthesis compared to the more reactive benzoic acid derivative .

- Synthesis : Prepared via mesylation of a hydroxyl precursor, followed by nucleophilic substitution (see ) .

| Property | 3-((2S,4S)-4-Mercapto...)benzoic acid | 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)... |

|---|---|---|

| CAS No. | 202467-69-4 | 96034-64-9 |

| Molecular Formula | C₂₀H₁₉N₃O₇S | C₁₅H₁₉N₃O₆S |

| Key Functional Group | Benzoic acid | Dimethylcarbamoyl |

| Application | Ertapenem synthesis | Meropenem synthesis |

| Purity (HPLC) | ≥98.5% | ≥95% (Certified Reference Material) |

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride (CAS: 219909-83-8)

- Structure : Hydrochloride salt of the deprotected pyrrolidine intermediate. Lacks the PNZ group, exposing the free thiol for downstream reactions .

- Application : Used in late-stage ertapenem synthesis. The hydrochloride form improves solubility in polar solvents.

- Stability : Requires inert atmosphere storage due to thiol oxidation sensitivity .

Industrial Availability and Specifications

- Target Compound: Available in 25 kg drums with ≥97% purity (Jiangxi Ruyu Technology) .

- Meropenem Intermediate : Offered by TCI Chemicals at 95%+ purity, priced at ¥7,900/1g .

Activité Biologique

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid, also known as the side chain of Ertapenem, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H19N3O7S

- Molecular Weight : 445.45 g/mol

- CAS Number : 202467-69-4

- Solubility : Sparingly soluble in DMSO and methanol.

- Predicted Boiling Point : 749.6 ± 60.0 °C

- Density : 1.50 ± 0.1 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O7S |

| Molecular Weight | 445.45 g/mol |

| Solubility | DMSO, Methanol (sparingly) |

| Boiling Point | 749.6 °C (predicted) |

| Density | 1.50 g/cm³ (predicted) |

Research indicates that this compound may interact with various biological systems, particularly influencing protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The activation of these pathways has implications for cellular homeostasis and potential anti-aging effects.

In Silico Studies

In silico analyses have demonstrated that derivatives of benzoic acid, including this compound, act as putative binders to cathepsins B and L, enzymes involved in protein degradation. The binding affinity scores for these interactions were notably high, indicating a strong potential for modulating these pathways in therapeutic contexts .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Case Studies

Several case studies have highlighted the biological relevance of compounds related to this structure:

- Case Study 1 : A study on benzoic acid derivatives demonstrated that compounds similar to this one enhanced proteasome activity without inducing cytotoxicity in normal fibroblast cells .

- Case Study 2 : Research into the effects of structural modifications on benzoic acid derivatives indicated that the introduction of bulky groups significantly influenced their binding affinity to cathepsins, enhancing their biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-((2S,4S)-4-mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid?

Methodological Answer: The synthesis of this compound requires multi-step protocols involving:

- Protection of functional groups : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to stabilize reactive sites (e.g., amines, thiols) during synthesis .

- Coupling reactions : Amide bond formation between the pyrrolidine-2-carboxamido and benzoic acid moieties via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Deprotection : Selective removal of the 4-nitrobenzyloxycarbonyl group under acidic or reductive conditions while retaining the thiol group .

- Stereochemical control : Chiral auxiliary-based methods or enantioselective catalysis to maintain (2S,4S) configuration .

Q. How can the purity and stereochemical integrity of this compound be validated?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity .

- Spectroscopy :

- X-ray crystallography : Resolve ambiguous stereochemistry if NMR data are inconclusive .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-saturate aqueous buffers with DMSO (≤5% v/v) for biological assays .

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (argon) to prevent thiol oxidation and hydrolysis of the ester/carbamate groups .

Advanced Research Questions

Q. How does the (2S,4S) stereochemistry influence the compound’s conformational stability and biological interactions?

Methodological Answer:

- Conformational analysis : Use molecular dynamics simulations to compare energy landscapes of (2S,4S) vs. other stereoisomers. The 4-mercapto group may stabilize folded conformations via intramolecular hydrogen bonding .

- Biological assays : Test enantiomers against target enzymes (e.g., proteases) to correlate stereochemistry with inhibition potency. For example, (2S,4S) isomers often exhibit higher affinity due to optimal spatial alignment with active sites .

Q. What strategies mitigate aggregation or thiol oxidation during in vitro assays?

Methodological Answer:

- Aggregation prevention :

- Add non-ionic detergents (e.g., Tween-20) or co-solvents (glycerol) to disrupt hydrophobic interactions .

- Use pseudo-proline derivatives (e.g., Fmoc-protected analogs) to reduce backbone rigidity and improve solubility .

- Thiol stabilization :

- Include reducing agents (TCEP, DTT) in buffers to maintain the -SH group in reduced form .

- Replace the 4-mercapto group with disulfide-protected analogs (e.g., tritylmercapto) for long-term stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic profiling :

- Measure plasma stability (e.g., half-life in murine serum) to identify metabolic liabilities (e.g., esterase-mediated hydrolysis) .

- Quantify tissue distribution via LC-MS/MS to assess bioavailability and off-target accumulation .

- Metabolite identification : Use high-resolution mass spectrometry to detect oxidation or conjugation products (e.g., glutathione adducts) that may reduce efficacy .

Q. Key Research Challenges

Propriétés

IUPAC Name |

3-[[(2S,4S)-1-[(4-nitrophenyl)methoxycarbonyl]-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c24-18(21-14-3-1-2-13(8-14)19(25)26)17-9-16(31)10-22(17)20(27)30-11-12-4-6-15(7-5-12)23(28)29/h1-8,16-17,31H,9-11H2,(H,21,24)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKWWOSWDCUMA-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110222 | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202467-69-4 | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202467-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.